molecular formula C11H12O2 B099948 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin CAS No. 18096-62-3

4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin

Cat. No. B099948
CAS RN: 18096-62-3
M. Wt: 176.21 g/mol
InChI Key: CZSXBBWOROMVEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin is C11H12O2 . The structure is based on an indene ring system fused to a dioxin ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin include a molecular weight of 176.21 g/mol . The density is 1.154g/cm3 . The boiling point is 282.9ºC at 760mmHg .

Scientific Research Applications

Dioxin Revisited: Developments and Carcinogenic Classification

4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin, as part of the dioxin family, was classified as a group 1 carcinogen by the International Agency for Research on Cancer (IARC) in 1997. This classification was based on evidence from humans and animals, and the understanding of mechanisms involving the aryl hydrocarbon receptor (AhR). Recent evidence, including exposure-response analyses and specific cancer occurrences in cohort studies, supports this classification. However, there has been controversy and debate over this classification, highlighting the complex nature of dioxin-related research (Steenland et al., 2004).

Environmental Sources and Contamination

The compound 1,2,8,9-tetrachlorodibenzo-p-dioxin (1,2,8,9-TCDD), another member of the dioxin family, has been identified in various environmental sources. Studies have suggested that this compound is not specifically associated with 2,4,5-T herbicide manufacturing but is rather a product of various combustion processes. This highlights the widespread nature of dioxin compounds in the environment and points to the complexity of tracing specific dioxin compounds to particular sources (Wenning et al., 1992).

Genetic Toxicology of Dioxins

The genetic toxicology of chlorinated dibenzo-p-dioxins, including compounds like 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin, has been a subject of significant research. The mutagenicity and cytological effects of dioxin compounds depend on the position of chlorine substitution, with some forms exhibiting more activity than others. This area of study remains open for further research due to conflicting data and the scarcity of information on the mutagenic potential of various dioxin compounds (Wassom et al., 1977).

Soil Sorption and Environmental Persistence

The sorption of phenoxy herbicides, a group to which dioxin compounds are related, to soil, organic matter, and minerals has been extensively studied. The environmental behavior of these compounds, including their persistence and mobility in soil, is influenced by soil parameters such as pH, organic carbon content, and iron oxides. Understanding these interactions is crucial for environmental risk assessment and the development of remediation strategies (Werner et al., 2012).

Risk Assessment and Mechanisms of Action

Dioxin-like compounds (DLCs) are recognized as persistent environmental pollutants with significant toxicity. Risk assessments for dioxin compounds, including 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin, involve understanding their mechanisms of action, toxic equivalency factors, and dose-response characterization. Studies have aimed to provide guidance on short-term risk assessments and highlight key findings for health and exposure assessments based on different agency policies (Tavakoly Sany et al., 2015).

properties

IUPAC Name

4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXBBWOROMVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCOC2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051810
Record name 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin

CAS RN

18096-62-3
Record name 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18096-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Indeno-1,3-dioxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018096623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the safety of these compounds as fragrance ingredients?

A: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for both 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin [] and 2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin []. While the abstracts provided do not detail the findings, they indicate that safety evaluations have been performed. Researchers interested in the specific safety data, such as potential for skin sensitization or other toxicological endpoints, would need to consult the full RIFM safety assessment reports.

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